3,5-Dimethyl-1H-pyrazole-1-carbonitrile
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Overview
Description
3,5-Dimethyl-1H-pyrazole-1-carbonitrile: is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole, which is then treated with cyanogen bromide to yield 3,5-Dimethyl-1H-pyrazole-1-carbonitrile .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different pyrazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolato ligated complexes, which are valuable in coordination chemistry .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential antibacterial and antifungal activities. It is also investigated for its role in the development of new pharmaceuticals .
Industry: Industrially, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the cyano group.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile: Another pyrazole derivative with different substitution patterns.
Uniqueness: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Properties
CAS No. |
27257-91-6 |
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Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
3,5-dimethylpyrazole-1-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3 |
InChI Key |
MEUVFKYADQUUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C#N)C |
Origin of Product |
United States |
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